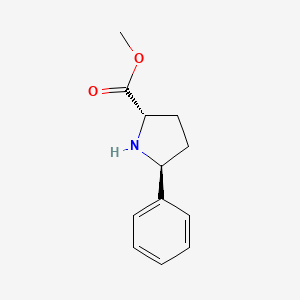

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate

描述

属性

IUPAC Name |

methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTYXWQEMLQCPO-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453856 | |

| Record name | Methyl (5S)-5-phenyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155343-63-8 | |

| Record name | Methyl (5S)-5-phenyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-phenylalanine.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like crystallization and chromatography .

化学反应分析

Types of Reactions

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl or pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

作用机制

The mechanism of action of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .

相似化合物的比较

Substituent Variations in Pyrrolidine Carboxylates

Structural analogs differ in substituents at the 4- and 5-positions, influencing physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl, oxazolidinone) enhance thermal stability and intermolecular interactions.

- Bulky substituents (e.g., benzoyl, diphenyl) increase steric hindrance, affecting reaction kinetics and enantioselectivity.

Stereochemical Isomerism

The (2S,5S) configuration contrasts with stereoisomers such as (2S,5R), which exhibit distinct optical and chemical behaviors:

Key Observations :

Ester Derivatives and Salts

Variations in ester groups and salt forms alter solubility and stability:

Key Observations :

- Hydrochloride salts improve aqueous solubility and storage stability compared to free bases.

- Ethyl esters may offer slower hydrolysis rates in vivo compared to methyl esters.

Physicochemical Properties

Spectral and crystallographic data highlight structural differences:

Key Observations :

- The absence of crystallographic data for the target compound limits insights into its solid-state packing.

- Functional groups like oxazolidinone introduce distinct IR signatures (e.g., C=O stretches).

生物活性

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylate group at the 2-position and a phenyl group at the 5-position. Its molecular formula is , and it exhibits two chiral centers that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's stereochemistry allows for selective binding, modulating the activity of these targets and leading to various pharmacological effects. Notably, it has been implicated in neuroprotective roles and anti-inflammatory actions due to its ability to interact with neurotransmitter systems and inflammatory pathways.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases by enhancing neuronal survival and function through modulation of sigma-1 receptors, which are known to play a role in neuroprotection .

2. Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the activity of enzymes involved in prostaglandin biosynthesis, which are crucial in mediating inflammatory responses. For instance, related compounds have been identified as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), suggesting a pathway for reducing inflammation and potentially aiding in cancer treatment .

Case Studies and Experimental Results

Several studies have characterized the biological activity of this compound:

- Anticancer Activity : In vitro studies using human colorectal cancer models have indicated that compounds similar to this compound can reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. Certain derivatives exhibited selective antimicrobial activity, highlighting the potential for developing new therapeutic agents targeting resistant pathogens .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl groups, while stereoselective hydrogenation or enzymatic resolution ensures enantiomeric purity . Key steps:

- Chiral Induction : Use of L-proline derivatives or Evans auxiliaries to fix stereocenters.

- Protection/Deprotection : Fmoc or Boc groups protect amines during synthesis, as seen in related pyrrolidine derivatives .

- Example Procedure : Reduction of a keto intermediate with LiAlH₄ in THF, followed by esterification under Mitsunobu conditions .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign diastereotopic protons and confirm stereochemistry. Chemical shifts for the pyrrolidine ring protons typically appear at δ 2.3–3.5 ppm, while aromatic protons resonate at δ 7.2–7.6 ppm .

- HPLC : Chiral stationary phases (e.g., Chiralpak® AD-H) resolve enantiomers; retention times correlate with ee% .

- IR Spectroscopy : Confirm ester carbonyl stretches at ~1740 cm⁻¹ .

Q. What is the role of stereochemistry in the biological activity of this compound?

- Methodological Answer : The (2S,5S) configuration influences binding to chiral targets (e.g., enzymes or receptors). For example:

- SAR Studies : Modifying phenyl group substituents or the ester moiety alters potency. Derivatives with electron-withdrawing groups on the phenyl ring show enhanced activity in preliminary assays .

- Docking Studies : Computational models predict hydrogen bonding between the carboxylate and active-site residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing diastereomeric mixtures?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiate overlapping signals. NOE correlations between H-2 and H-5 confirm the cis configuration in the pyrrolidine ring .

- Dynamic NMR : Detect rotameric equilibria in esters by variable-temperature experiments.

- Case Study : In a related compound, conflicting δ values for methyl groups were resolved by X-ray crystallography, revealing unexpected conformational flexibility .

Q. What challenges arise in enantioselective synthesis, and how are they addressed?

- Methodological Answer :

- Catalyst Optimization : Screen chiral ligands (e.g., BINAP, Salen) for asymmetric hydrogenation. Low enantiomeric excess (ee%) may require kinetic resolution .

- Crystallization-Induced Dynamic Resolution : Recrystallize racemic mixtures with chiral additives to enrich one enantiomer.

- Data Table :

| Catalyst System | ee% | Yield | Reference |

|---|---|---|---|

| Pd/(R)-BINAP | 92% | 69% | |

| Enzymatic Hydrolysis | 88% | 51% |

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- DFT Calculations : Predict stability of tautomers or conformers. The boat conformation of the pyrrolidine ring is disfavored by ~3 kcal/mol .

- ADMET Prediction : Software (e.g., SwissADME) estimates logP (experimental: 1.8) and solubility. Substituents like hydroxyl groups improve aqueous solubility but reduce BBB penetration .

Structural and Crystallographic Data

Q. What crystallographic parameters define the molecular packing of this compound?

- Methodological Answer :

- Space Group : P2₁2₁2₁ (common for chiral molecules).

- Key Interactions : Van der Waals forces dominate; weak C–H···O bonds (d = 2.6–2.9 Å) stabilize the lattice .

- Data Table :

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Z | 4 |

| R-factor | 0.052 |

| RMSD (Bond Lengths) | 0.012 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。